molecular formula C5H4N4O2 B1619835 1-hydroxy-7H-purin-6-one CAS No. 5167-14-6

1-hydroxy-7H-purin-6-one

Cat. No. B1619835
CAS RN: 5167-14-6
M. Wt: 152.11 g/mol
InChI Key: QNJHODONDIDAEE-UHFFFAOYSA-N
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Description

“1-hydroxy-7H-purin-6-one” is a purine derivative . It is also known as Hypoxanthine . The IUPAC name for guanine is 2-amino-1,9-dihydro-6H-purin-6-one .


Molecular Structure Analysis

The molecular formula of “1-hydroxy-7H-purin-6-one” is C5H4N4O2 . The molecular weight is 136.1115 . The structure of this compound can be analyzed using Single-crystal X-ray diffraction analysis (SXRD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-hydroxy-7H-purin-6-one” include a molecular formula of C5H4N4O2 and a molar mass of 152.11 . The melting point is 250-253°C(lit.) .

Scientific Research Applications

Chemical Interactions and Adduct Formation

1-Hydroxy-7H-purin-6-one, a chemical structure related to purines, has been studied in the context of its interaction with other chemicals and the formation of various adducts. For instance, it has been shown that 1,2,3,4-diepoxybutane reacts with 2'-deoxyguanosine to yield nucleoside adducts, including compounds related to 1-hydroxy-7H-purin-6-one (Zhang & Elfarra, 2004). Such studies are crucial in understanding the molecular interactions and potential modifications in DNA or RNA.

Synthesis and Derivatives

The synthesis of tricyclic purine derivatives, including structures related to 1-hydroxy-7H-purin-6-one, is a significant area of research. For example, new heterocycles like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones have been synthesized (Shimada, Kuroda, & Suzuki, 1993). These synthetic pathways expand the library of purine analogs and derivatives for various scientific applications, including medicinal chemistry.

Tautomerism and Ionization Studies

Investigations into the tautomerism and ionization of purin-8-one and its derivatives provide insights into the chemical behavior and stability of these compounds. Research has shown that purin-8-one predominantly exists as the 7H,9H-tautomer in aqueous solutions, with anion formation preferentially occurring at N-9 (Lichtenberg, Bergmann, Rabat, & Neiman, 1972). Understanding these properties is vital for the development of drugs and other applications where purine derivatives are used.

Molecular Docking and Antitumor Activity

The potential antitumor activity of 1-hydroxy-7H-purin-6-one related compounds has been explored. Studies involving molecular docking have shown the interaction of these compounds with biological targets, suggesting their utility in chemotherapeutic treatments (Ragavan et al., 2020). This research is crucial for the discovery and development of new anticancer drugs.

DNA Adduct Formation and Genomic Implications

Research into DNA adduct formation, including those involving pyrimido[1,2-a]purin-10(3H)-one, a structure related to 1-hydroxy-7H-purin-6-one, is significant for understanding genetic damage and mutations. These adducts are found in genomic DNA and can interact with cellular nucleophiles, leading to cross-linked adducts (Schnetz-Boutaud et al., 2000). Such studies are vital in assessing the genotoxicity of environmental and endogenous chemicals.

properties

IUPAC Name

1-hydroxy-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)8-2-9(5)11/h1-2,11H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHODONDIDAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901655
Record name NoName_789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-7H-purin-6-one

CAS RN

5167-14-6
Record name NSC529437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-purin-6-ol 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Fernández - 2008 - search.proquest.com
Dendrite morphology regulates how a postsynaptic neuron receives information from presynaptic neurons. The specific patterning of dendrite branches is promoted by extrinsic and …

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